molecular formula C44H63NO5PPdS- B8711374 ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

Cat. No.: B8711374
M. Wt: 855.4 g/mol
InChI Key: VKLHIPFGYVFUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline is a complex organophosphorus compound widely used in palladium-catalyzed cross-coupling reactions. This compound is known for its high efficiency and stability in various chemical processes, making it a valuable ligand in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane involves several steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is unique due to its high stability and efficiency in promoting cross-coupling reactions. Its bulky tert-butyl groups provide steric protection, enhancing the selectivity and yield of the reactions .

Properties

Molecular Formula

C44H63NO5PPdS-

Molecular Weight

855.4 g/mol

IUPAC Name

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C31H49O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

VKLHIPFGYVFUGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Origin of Product

United States

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